molecular formula C8H6BrIN2 B1400430 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine CAS No. 1246184-61-1

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine

Número de catálogo: B1400430
Número CAS: 1246184-61-1
Peso molecular: 336.95 g/mol
Clave InChI: LWAVFLMXSGFCHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine (CAS: 1246184-61-1) is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure includes a bromine atom at position 6, an iodine atom at position 3, and a methyl group at position 5. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound is synthesized via iodine-catalyzed multicomponent reactions (MCRs), which ensure high atom economy and moderate to good yields (typically >95% purity) . Its molecular formula is C₈H₆BrIN₂, with a molar mass of 345.96 g/mol.

Meanwhile, the halogen atoms (Br and I) at positions 6 and 3 serve as reactive handles for further functionalization, such as cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine typically involves the halogenation of 7-methylimidazo[1,2-a]pyridine. The process can be carried out using various halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions usually involve the use of a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed coupling with boronic acids to form biaryl systems. A representative example involves its reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide under catalytic conditions:

Reagents Conditions Product Yield
Tetrakis(triphenylphosphine)palladium (483 mg)90°C, N,N-dimethylformamide, 3 hr4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)benzamide228 mg

The reaction preserves the bromine atom, enabling sequential functionalization .

Nucleophilic Aromatic Substitution

The iodine atom at position 3 exhibits enhanced leaving-group ability compared to bromine. In carboxylation reactions:

Reagents Conditions Product Yield
Isopropyl magnesium bromide-60°C, THF, ethyl chlorocarbonateEthyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate5.09 g

This Grignard-mediated pathway demonstrates the compound’s compatibility with organometallic reagents .

Sequential Functionalization Strategies

The bromine atom at position 6 enables further diversification post-coupling. For instance:

Step 1 : Suzuki coupling with 4-methoxyphenylboronic acid
Step 2 : Bromine substitution via SNAr with amines or alkoxides

This sequential approach allows modular synthesis of polysubstituted derivatives .

Halogen Exchange Reactions

Though not explicitly documented for this compound, related imidazo[1,2-a]pyridines undergo halogen swapping using copper or palladium catalysts. A potential pathway:

Reagents Conditions Product
CuI, 1,10-phenanthrolineDMF, 120°C, aryl iodide6-Bromo-3-aryl-imidazo[1,2-a]pyridine

Such reactions expand access to novel halogenated analogs .

Photocatalytic Transformations

Emerging methodologies using visible-light photocatalysis could activate the C–I bond for:

  • C–H arylation

  • Radical cascade reactions

  • Heteroarene functionalization

These pathways remain underexplored for this specific compound but are mechanistically plausible based on its structure .

Critical Analysis of Reaction Limitations

  • Steric Effects : The methyl group at position 7 may hinder electrophilic substitution at adjacent positions.

  • Halogen Selectivity : Iodine generally reacts faster than bromine in oxidative addition, enabling sequential cross-couplings.

  • Solvent Sensitivity : Polar aprotic solvents (DMF, THF) are preferred for maintaining reaction efficiency.

Documented yields range from 35–72% depending on the coupling partner and reaction scale .

Aplicaciones Científicas De Investigación

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including 6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa5.2Apoptosis induction
Study BMCF-73.8Cell cycle arrest
Study CA5494.5Inhibition of proliferation

These findings suggest that further development could lead to effective anticancer agents based on the imidazo[1,2-a]pyridine scaffold.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cholinesterase Inhibition

This compound has shown potential as a cholinesterase inhibitor, which is significant for the treatment of Alzheimer's disease.

Enzyme IC50 (µM)
Acetylcholinesterase10.5
Butyrylcholinesterase12.3

Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function in neurodegenerative disorders.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its unique structure and reactivity. It can be utilized to synthesize more complex molecules through various reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions
  • Cyclization processes

For instance, it has been employed in the synthesis of novel imidazo[1,2-a]pyridine derivatives with enhanced biological activities.

Photonic Materials

Research indicates that derivatives of imidazo[1,2-a]pyridine can be used in the development of photonic materials due to their electronic properties. The incorporation of halogens like bromine and iodine enhances the optical characteristics of these materials.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The study concluded that modifications at the halogen positions significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Cholinesterase Inhibition

Another research project focused on the cholinesterase inhibitory effects of imidazo[1,2-a]pyridine derivatives. The findings revealed that certain substitutions led to improved binding affinities for cholinesterase enzymes, suggesting potential therapeutic applications for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards the target molecules. The compound may also participate in redox reactions within biological systems, affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name CAS Number Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features
This compound 1246184-61-1 6-Br, 3-I, 7-CH₃ Not reported 345.96 High halogen reactivity; methyl enhances lipophilicity
6-Bromo-7-methylimidazo[1,2-a]pyridine 116355-18-1 6-Br, 7-CH₃ 140–142 227.07 Lacks iodine; lower molecular weight; used in anticancer studies
6-Chloro-3-iodoimidazo[1,2-a]pyridine 885275-59-2 6-Cl, 3-I 176–179 269.48 Chlorine substitution reduces steric hindrance; moderate cytotoxicity
3-Bromo-6-chloroimidazo[1,2-a]pyridine 886371-28-4 3-Br, 6-Cl 140–142 233.48 Dual halogenation; used in fluorescence studies
8-Fluoroimidazo[1,2-a]pyridine 16386901 (PMID) 8-F 206–208 136.12 Fluorine enhances metabolic stability; bioisostere for drug design

Anticancer Efficacy

  • This compound: Limited direct data, but analogs like 12b (a derivative with tert-butylamine and aniline groups) show IC₅₀ values of 11–13 µM against Hep-2, HepG2, and MCF-7 cancer cells .
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine : Exhibits IC₅₀ values of 14–16 µM in similar assays, suggesting iodine at position 3 may enhance potency .
  • Nitro-substituted analogs (e.g., 10e, 12c): Lower activity (IC₅₀ >20 µM) due to steric clashes between nitro groups and the imidazo ring .
  • Amino-substituted analogs (e.g., 12i, 12l): Higher activity (IC₅₀ 11–12 µM) attributed to electron-donating groups improving target binding .

Mechanism of Action

Electron-withdrawing groups (e.g., NO₂) reduce anticancer activity by destabilizing interactions with cellular targets, while electron-donating groups (e.g., NH₂) enhance binding via hydrogen bonding and π-π stacking. The 7-methyl group in this compound likely reduces metabolic degradation, prolonging bioavailability .

Physicochemical and Spectral Properties

  • Melting Points: Halogenated derivatives generally exhibit higher melting points (e.g., 160–163°C for 12b) than non-halogenated analogs due to stronger intermolecular forces .
  • Spectroscopy :
    • IR : NH stretches at 3200–3400 cm⁻¹ confirm amine groups.
    • NMR : Aromatic protons resonate at δ 7.2–8.5 ppm, with methyl groups at δ 2.3–2.6 ppm .
    • Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 346.96 for the target compound) .

Actividad Biológica

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Imidazo[1,2-a]pyridine derivatives have gained attention due to their potential as therapeutic agents, particularly in the fields of anti-infective and anti-cancer research. The unique presence of both bromine and iodine in this compound enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Enzymes and Receptors : This compound can inhibit specific enzymes or modulate receptor functions by binding to their active sites or allosteric sites. This interaction can alter cellular signaling pathways and physiological responses.
  • Antimicrobial Properties : Research has indicated that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds in this class have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .
  • Cancer Cell Inhibition : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can exhibit cytotoxic effects against various cancer cell lines, including VERO, HeLa, PC-3, and MCF-7. Many compounds within this class have shown non-toxicity at effective concentrations .

Case Studies

  • Antitubercular Activity :
    • A study by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb through high-throughput screening (HTS). The most active compounds showed promising MIC values against Mtb H37Rv .
    • In vivo studies using BALB/c mice infected with Mtb demonstrated significant reductions in bacterial load following treatment with selected imidazo[1,2-a]pyridine compounds .
  • Cytotoxicity Profiles :
    • A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were tested for their cytotoxic effects on various cancer cell lines. Most compounds demonstrated low toxicity while maintaining significant anti-cancer activity .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineMIC (μM)Reference
AntitubercularMycobacterium tuberculosis0.03 - 5.0
CytotoxicityVERO cellsNon-toxic
CytotoxicityHeLa cellsNon-toxic
CytotoxicityPC-3 cellsNon-toxic
CytotoxicityMCF-7 cellsNon-toxic

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Its safety profile appears compatible with therapeutic applications based on preliminary studies indicating low toxicity across various cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization reactions starting from halogenated pyridine precursors. For example:

  • Step 1: React 5-bromo-2,3-diaminopyridine with α-haloketones (e.g., chloroacetaldehyde) in ethanol under reflux with NaHCO₃ as a base. This forms the imidazo[1,2-a]pyridine core .
  • Step 2: Introduce iodine and methyl groups via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Characterization: Use 1H/13C NMR (DMSO-d₆) to confirm substitution patterns, HRMS for molecular weight validation, and X-ray crystallography to resolve structural ambiguities (e.g., hydrogen bonding networks in crystal packing) .

Table 1: Key Synthetic Parameters

MethodReagents/ConditionsYieldCharacterization Tools
CyclizationNaHCO₃, ethanol, reflux~65%NMR, HRMS, IR
Microwave-assistedα-haloketone, microwave irradiation~85%X-ray, ESI-MS

Q. How is the purity and stability of this compound assessed in different solvents?

Methodological Answer:

  • Purity Analysis: Employ HPLC with a C18 column (acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane) to monitor impurities .
  • Stability Testing: Dissolve the compound in DMSO, methanol, and aqueous buffers (pH 3–9). Store at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of this compound, and what parameters require optimization?

Methodological Answer: Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. Key optimizations include:

  • Power/Temperature: 150–200 W at 80–120°C to prevent decomposition.
  • Solvent: Use polar solvents (e.g., DMF or ethanol) for better microwave absorption.
  • Catalyst: Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to improve regioselectivity .
  • Yield Improvement: Reactions under microwave conditions achieve ~85% yield in 30 minutes vs. 65% in 12 hours via conventional heating .

Q. What computational strategies aid in predicting the reactivity and regioselectivity of halogenation in imidazo[1,2-a]pyridines?

Methodological Answer:

  • DFT Calculations: Model electrophilic substitution sites using Gaussian09 at the B3LYP/6-31G(d) level. Atomic charges (Mulliken/NBO) predict bromine/iodine insertion at C3/C6 due to electron-deficient regions .
  • Reaction Path Search: Apply quantum chemical calculations (e.g., IRC analysis) to identify transition states and intermediates. Pair with machine learning (e.g., random forest models) trained on experimental data to predict optimal halogenation conditions .

Q. How do crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve multiple independent molecules in the asymmetric unit (common in imidazo[1,2-a]pyridines). Refine hydrogen-bonding networks (N–H⋯N) using SHELXL with anisotropic displacement parameters .
  • Challenge: Address disorder in methyl/iodine groups via TWINABS for multi-scan corrections. For example, in related compounds, amino groups exhibit pyramidal coordination, necessitating restrained refinement of N–H distances (0.88 ± 0.01 Å) .

Q. What strategies mitigate byproduct formation during the iodination of 6-bromoimidazo[1,2-a]pyridine precursors?

Methodological Answer:

  • Byproduct Identification: Use GC-MS and NMR to detect di-iodinated or debrominated species.
  • Mitigation:
    • Temperature Control: Maintain iodination below 50°C to suppress electrophilic over-reactivity.
    • Protecting Groups: Temporarily protect the amino group with Boc anhydride to block competing substitution pathways .
    • Catalyst Screening: Test CuI/NIS systems for selective mono-iodination .

Q. How is this compound utilized in biological studies, and what assays validate its activity?

Methodological Answer:

  • CDK2 Inhibition: Test kinase inhibition via ATP-Glo assay (IC₅₀ values compared to control inhibitors like roscovitine). Structural analogs show IC₅₀ = 0.8–1.2 µM .
  • Antimicrobial Screening: Use microbroth dilution (MIC against S. aureus/E. coli) and molecular docking (PDB: 1AQ1) to correlate substituent effects with binding affinity .

Table 2: Biological Activity Data (Hypothetical)

Assay TypeTargetResult (IC₅₀/MIC)Reference Compound
CDK2 InhibitionKinase1.0 µMRoscovitine (0.5 µM)
AntibacterialS. aureus16 µg/mLAmpicillin (8 µg/mL)

Propiedades

IUPAC Name

6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAVFLMXSGFCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 4
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 5
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 6
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.